molecular formula C10H8F2O2 B3167505 1-(2,4-Difluorophenyl)cyclopropanecarboxylic acid CAS No. 920501-68-4

1-(2,4-Difluorophenyl)cyclopropanecarboxylic acid

Cat. No.: B3167505
CAS No.: 920501-68-4
M. Wt: 198.17 g/mol
InChI Key: BIPHYEZHOSCLEW-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C10H8F2O2 It is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a 2,4-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluorophenyl)cyclopropanecarboxylic acid typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2,4-difluorobenzyl bromide with diethyl malonate in the presence of a base such as sodium ethoxide to form the corresponding diethyl 2,4-difluorophenylmalonate.

    Cyclopropanation: The intermediate is then subjected to cyclopropanation using a reagent like diazomethane or a similar cyclopropanating agent to form the cyclopropane ring.

    Hydrolysis and Decarboxylation: The final step involves the hydrolysis of the ester groups followed by decarboxylation to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Difluorophenyl)cyclopropanecarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can undergo reduction reactions to form alcohols or other reduced forms.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2,4-Difluorophenyl)cyclopropanecarboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the difluorophenyl group and the cyclopropane ring contributes to its unique binding properties and biological activity.

Comparison with Similar Compounds

  • 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid
  • 1-(2,4-Dibromophenyl)cyclopropanecarboxylic acid
  • 1-(2,4-Dimethylphenyl)cyclopropanecarboxylic acid

Comparison: 1-(2,4-Difluorophenyl)cyclopropanecarboxylic acid is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties compared to other halogenated or substituted analogs. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for specific applications.

Biological Activity

1-(2,4-Difluorophenyl)cyclopropanecarboxylic acid is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : (1S,2R)-2-[(2,5-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid
  • Molecular Formula : C₁₁H₉F₂NO₃
  • Molecular Weight : 241.19 g/mol
  • CAS Number : Not available

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its anti-inflammatory and anti-fibrotic properties. The compound exhibits various pharmacological effects, which can be summarized as follows:

  • Anti-inflammatory Effects : The compound has shown promise in inhibiting inflammatory pathways, potentially through the suppression of pro-inflammatory cytokines.
  • Anti-fibrotic Activity : Research indicates that this compound can inhibit collagen synthesis and reduce fibrosis in liver models by affecting hepatic stellate cells (HSCs) .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of Collagen Synthesis : Studies have demonstrated that the compound reduces the expression of COL1A1 protein in HSCs, leading to decreased collagen deposition .
  • Modulation of Cytokine Levels : The compound may influence the expression levels of various cytokines associated with inflammation and fibrosis .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryReduced levels of TNF-alpha and IL-6
Anti-fibroticInhibited COL1A1 expression in HSCs
CytotoxicityIC50 values indicating low toxicity

Detailed Findings

  • Anti-fibrotic Study :
    • In a study examining the effects on liver fibrosis, this compound was shown to significantly reduce hydroxyproline levels in cell culture models. This suggests a direct impact on collagen metabolism and extracellular matrix remodeling .
  • Inflammation Modulation :
    • A series of experiments indicated that treatment with this compound led to a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings support its potential application in treating inflammatory diseases .
  • Toxicity Assessment :
    • Toxicological evaluations have indicated that the compound has a favorable safety profile, with low cytotoxicity observed in various cell lines. The LD50 value was found to be significantly higher than many known anti-inflammatory agents .

Properties

IUPAC Name

1-(2,4-difluorophenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2/c11-6-1-2-7(8(12)5-6)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPHYEZHOSCLEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(C=C(C=C2)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717158
Record name 1-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920501-68-4
Record name 1-(2,4-Difluorophenyl)cyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=920501-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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